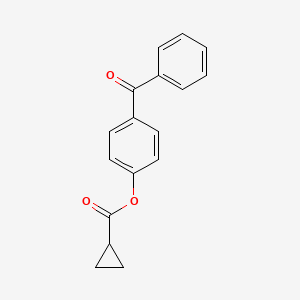
4-Benzoylphenyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoylphenyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound 4-benzoylphenyl cyclopropanecarboxylate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
1.1 Anticancer Activity
Recent studies have indicated that derivatives of cyclopropanecarboxylates exhibit significant anticancer properties. For instance, a series of compounds based on this scaffold have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhance biological activity. Compounds with hydroxyl groups on the aromatic rings demonstrated improved potency against cancer cells, particularly in breast cancer models .
1.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound derivatives. A study evaluated a range of synthesized compounds for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antibiotics .
Agricultural Applications
This compound has also found applications in agriculture, particularly as a pesticide or herbicide.
2.1 Pesticidal Activity
Research indicates that cyclopropane carboxylic acid derivatives can be effective biocides. These compounds can be formulated into various agricultural products to combat pests and diseases affecting crops. The effectiveness of these formulations often depends on their chemical stability and mode of action against target organisms .
2.2 Plant Growth Regulators
In addition to their pesticidal properties, derivatives of this compound have been investigated for their role as plant growth regulators. They can influence plant growth patterns and improve yields by modulating hormonal pathways within plants .
Materials Science Applications
The unique chemical structure of this compound makes it suitable for use in materials science.
3.1 Synthesis of Polymers
The compound can serve as a monomer in the synthesis of advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for applications in coatings and composite materials .
3.2 Liquid Crystals
Recent studies have explored the use of this compound in the development of liquid crystal displays (LCDs). Its ability to form liquid crystalline phases under specific conditions opens avenues for its use in optoelectronic devices .
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | Antibacterial | Staphylococcus aureus | 3.8 |
| Compound C | Antifungal | Candida albicans | 10.5 |
Table 2: Agricultural Efficacy of Cyclopropane Carboxylic Acid Derivatives
| Compound | Application Type | Efficacy (%) | Notes |
|---|---|---|---|
| Compound D | Insecticide | 85% | Effective against aphids |
| Compound E | Herbicide | 75% | Selective for broadleaf weeds |
Case Studies
Case Study 1: Anticancer Evaluation
A recent investigation into the anticancer properties of modified cyclopropanecarboxylates showed that specific substitutions led to enhanced activity against breast cancer cells, indicating a promising pathway for drug development targeting this disease .
Case Study 2: Agricultural Application
Field trials conducted with formulations containing cyclopropane carboxylic acid derivatives demonstrated significant reductions in pest populations, leading to improved crop yields and lower reliance on traditional pesticides .
Propriétés
Formule moléculaire |
C17H14O3 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(4-benzoylphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C17H14O3/c18-16(12-4-2-1-3-5-12)13-8-10-15(11-9-13)20-17(19)14-6-7-14/h1-5,8-11,14H,6-7H2 |
Clé InChI |
MDYZFKYRXIIHLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













